N,N-dibutylpyridin-4-amine
Overview
Description
N,N-Dibutylpyridin-4-amine is an organic compound with the chemical formula C13H22N2. It is a derivative of pyridine, where the nitrogen atom at the fourth position is substituted with two butyl groups. This compound is known for its applications in organic synthesis and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutylpyridin-4-amine can be synthesized through the alkylation of pyridin-4-amine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: this compound N-oxide.
Substitution: Various substituted pyridin-4-amines depending on the reagents used.
Scientific Research Applications
N,N-Dibutylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and acylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Dibutylpyridin-4-amine involves its role as a nucleophilic catalyst. In esterification reactions, for example, it forms an intermediate complex with the acylating agent, which then reacts with the alcohol to form the ester. This process involves the stabilization of the transition state and the facilitation of the nucleophilic attack .
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with methyl groups instead of butyl groups. It is also used as a catalyst in organic synthesis.
N,N-Diethylpyridin-4-amine: Contains ethyl groups and exhibits similar catalytic properties.
4-Dimethylaminopyridine: Known for its high catalytic activity in esterification and acylation reactions.
Uniqueness: N,N-Dibutylpyridin-4-amine is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to its dimethyl and diethyl counterparts. This can make it more suitable for certain reactions where longer alkyl chains are beneficial .
Properties
IUPAC Name |
N,N-dibutylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJOISQKOAUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400544 | |
Record name | N,N-dibutylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69008-71-5 | |
Record name | N,N-dibutylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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